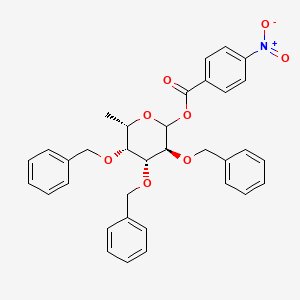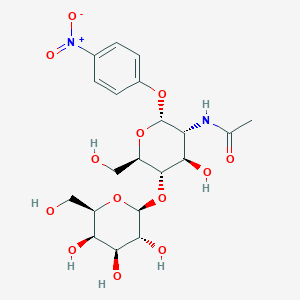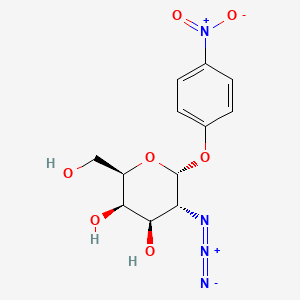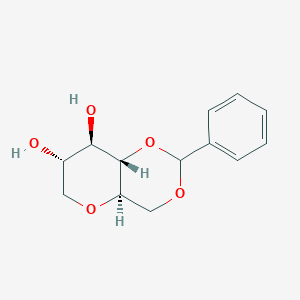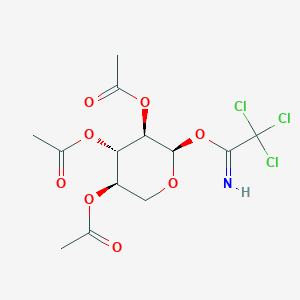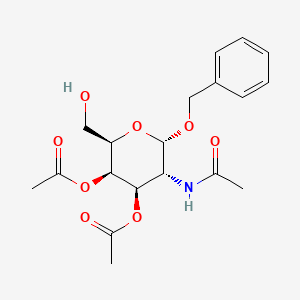
Benzyl 2-acetamido-3,4-di-O-acetyl-2-deoxy-a-D-galactopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 2-acetamido-3,4-di-O-acetyl-2-deoxy-a-D-galactopyranoside is a compound extensively employed in the biomedicine sector. It unveils promising therapeutic implications for specific ailments and is prominent in drug development. This compound serves as a fundamental component for diverse treatments, including antiviral and antibacterial therapies.
Mechanism of Action
Target of Action
The primary target of Benzyl 2-acetamido-3,4-di-O-acetyl-2-deoxy-a-D-galactopyranoside is the enzyme N-acetyl-β-D-glucosaminyltransferase . This enzyme plays a crucial role in the biosynthesis of complex carbohydrates, specifically in the transfer of N-acetyl-D-glucosamine (GlcNAc) from UDP-GlcNAc to specific substrates .
Mode of Action
this compound acts as an inhibitor of O-linked glycosylation in a variety of cell lines . It has also been used to inhibit 2,3 (O)-sialyltransferase and disrupt glycoprotein targeting in HT-29 cells .
Biochemical Pathways
The compound affects the biochemical pathways involved in the glycosylation of O-glycosidically linked glycoproteins . By inhibiting the enzyme N-acetyl-β-D-glucosaminyltransferase, it disrupts the normal process of adding a GlcNAc molecule to specific substrates . This can lead to changes in the structure and function of the glycoproteins, affecting various cellular processes.
Result of Action
The inhibition of O-linked glycosylation by this compound can lead to changes in the structure and function of glycoproteins . This can disrupt normal cellular processes, potentially leading to various effects at the molecular and cellular levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-acetamido-3,4-di-O-acetyl-2-deoxy-a-D-galactopyranoside typically involves the acetylation of 2-acetamido-2-deoxy-D-galactose followed by benzylation. The reaction conditions often include the use of acetic anhydride and benzyl chloride in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods
Industrial production of this compound is carried out in cGMP (current Good Manufacturing Practice) synthesis workshops. These workshops maintain high standards of cleanliness and control, ensuring the production of high-purity compounds. The production scale can range from kilograms to metric tons, depending on the demand.
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-acetamido-3,4-di-O-acetyl-2-deoxy-a-D-galactopyranoside undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic substitution, where nucleophiles like sodium azide are used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
Oxidation: The major product is often a carboxylic acid derivative.
Reduction: The major product is typically an alcohol derivative.
Substitution: The major product is usually an azide derivative.
Scientific Research Applications
Benzyl 2-acetamido-3,4-di-O-acetyl-2-deoxy-a-D-galactopyranoside has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycosides.
Biology: Employed in studies involving glycosylation processes and enzyme inhibition.
Medicine: Investigated for its potential in antiviral and antibacterial therapies.
Industry: Utilized in the production of pharmaceuticals and biochemical research
Comparison with Similar Compounds
Similar Compounds
Benzyl 2-acetamido-2-deoxy-α-D-galactopyranoside: Another glycoside with similar inhibitory effects on glycosyltransferases.
Benzyl 2-acetamido-4,6-di-O-acetyl-3-O-(2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl)-2-deoxy-α-D-galactopyranoside: A more complex glycoside used in similar biochemical applications.
Uniqueness
Benzyl 2-acetamido-3,4-di-O-acetyl-2-deoxy-a-D-galactopyranoside is unique due to its specific acetylation pattern, which enhances its stability and bioavailability. This makes it particularly effective in drug development and therapeutic applications.
Properties
IUPAC Name |
[(2R,3R,4R,5R,6S)-5-acetamido-4-acetyloxy-2-(hydroxymethyl)-6-phenylmethoxyoxan-3-yl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO8/c1-11(22)20-16-18(27-13(3)24)17(26-12(2)23)15(9-21)28-19(16)25-10-14-7-5-4-6-8-14/h4-8,15-19,21H,9-10H2,1-3H3,(H,20,22)/t15-,16-,17+,18-,19+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHHNTCYTVQANIZ-FQBWVUSXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)CO)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1OCC2=CC=CC=C2)CO)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(1'RS,2'S)-Nicotine 1,1'-Di-N-Oxide [20per cent in ethanol]](/img/new.no-structure.jpg)
![2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;3-(1-methylpyrrolidin-2-yl)pyridine](/img/structure/B1140082.png)
